1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
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Overview
Description
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a chlorinated nitrophenyl group and a fluorinated phenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Formation of the Pyridine Ring: This step involves the cyclization of intermediates to form the pyridine ring.
Substitution Reactions: Introduction of the fluorinated phenyl group through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-chlorophenyl)-3,6-dihydro-2H-pyridine
- 1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-bromophenyl)-3,6-dihydro-2H-pyridine
- 1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine
Uniqueness
The uniqueness of 1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-16-3-6-18(22(23)24)15(11-16)12-21-9-7-14(8-10-21)13-1-4-17(20)5-2-13/h1-7,11H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAJVEJMNAILGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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